molecular formula C18H22N6O B12244076 1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one

1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B12244076
M. Wt: 338.4 g/mol
InChI Key: IYGDTBYRLYEQOR-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials

    Formation of Imidazo[1,2-b]pyridazine Core: This step typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the imidazo[1,2-b]pyridazine intermediate reacts with a piperazine derivative.

    Cyclization to Form Dihydropyridinone Ring: The final step involves the cyclization of the intermediate to form the dihydropyridinone ring, which can be achieved through various cyclization reactions such as intramolecular nucleophilic substitution or cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can lead to changes in the activity of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

1-Methyl-4-[(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological activities and applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

1-methyl-4-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C18H22N6O/c1-14-12-24-16(19-14)3-4-17(20-24)23-9-7-22(8-10-23)13-15-5-6-21(2)18(25)11-15/h3-6,11-12H,7-10,13H2,1-2H3

InChI Key

IYGDTBYRLYEQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=CC(=O)N(C=C4)C

Origin of Product

United States

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